molecular formula C6H13NO B13816616 Formamide, N-(1,1-dimethylpropyl)- CAS No. 23602-10-0

Formamide, N-(1,1-dimethylpropyl)-

Cat. No.: B13816616
CAS No.: 23602-10-0
M. Wt: 115.17 g/mol
InChI Key: NQHJHACNRXGUQU-UHFFFAOYSA-N
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Description

N-(1,1-Dimethylpropyl)formamide is an organic compound with the molecular formula C6H13NO. It is a formamide derivative where the formamide group is attached to a 1,1-dimethylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1,1-Dimethylpropyl)formamide can be synthesized through several methods. One common approach involves the reaction of formic acid with 1,1-dimethylpropylamine under controlled conditions. Another method includes the use of formamide as a reagent in the presence of a catalyst such as sulfonated rice husk ash (RHA-SO3H) to promote the N-formylation of amines .

Industrial Production Methods

Industrial production of N-(1,1-Dimethylpropyl)formamide typically involves large-scale reactions using formic acid and 1,1-dimethylpropylamine. The reaction is carried out in a solvent-free environment or with minimal solvent to ensure high yields and purity. The use of catalysts like sulfonated rice husk ash can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dimethylpropyl)formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Depending on the nucleophile, various substituted amides or other derivatives can be formed.

Scientific Research Applications

N-(1,1-Dimethylpropyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-Dimethylpropyl)formamide involves its interaction with molecular targets through its formamide group. It can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A widely used solvent with similar structural features but different reactivity and applications.

    N,N-Diethylformamide: Another formamide derivative with distinct properties and uses.

Uniqueness

N-(1,1-Dimethylpropyl)formamide is unique due to its specific structure, which imparts distinct reactivity and properties compared to other formamide derivatives. Its bulky 1,1-dimethylpropyl group influences its steric and electronic characteristics, making it suitable for specialized applications in synthesis and research .

Properties

IUPAC Name

N-(2-methylbutan-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-6(2,3)7-5-8/h5H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHJHACNRXGUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066915
Record name Formamide, N-(1,1-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-10-0
Record name N-(1,1-Dimethylpropyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylpropyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023602100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-(1,1-dimethylpropyl)-
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Record name Formamide, N-(1,1-dimethylpropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1-dimethylpropyl)formamide
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Record name N-(1,1-DIMETHYLPROPYL)FORMAMIDE
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